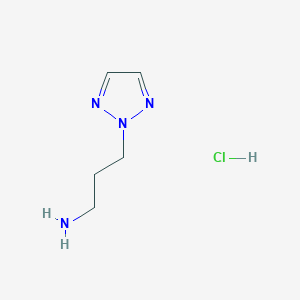

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride

Descripción general

Descripción

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11ClN4 and a molecular weight of 162.62 g/mol . It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction is carried out in a mixture of dimethylformamide (DMF) and water at room temperature, with copper sulfate pentahydrate and sodium ascorbate as the catalytic system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Click Chemistry Functionalization

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form bis-triazole derivatives. This reaction is facilitated by:

-

Conditions : Cu(OAc)₂ (0.2 mmol), sodium ascorbate (0.4 mmol), CH₂Cl₂/H₂O (1:1), room temperature .

-

Outcome : Formation of N-C linked bis-triazoles through reaction with azides.

Example :

text3-(2H-1,2,3-triazol-2-yl)propan-1-amine + Azide → Bis-triazole derivative

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) undergoes nucleophilic substitution with alkyl halides or acylating agents:

| Substrate | Conditions | Product |

|---|---|---|

| Alkyl halides | Polar aprotic solvent (DMF) | Secondary amines |

| Acyl chlorides | Base (Et₃N), room temperature | Amides |

This reactivity is leveraged for synthesizing multifunctional building blocks .

Acid-Base Reactions

The compound forms salts through acid-base interactions:

-

Protonation : The amine group reacts with HCl to stabilize as a hydrochloride salt (pKa ~8–10) .

-

Deprotonation : Under basic conditions (pH >10), the amine releases HCl to regenerate the free base.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Zn(OAc)₂ | Ethanol, reflux | Zn(II)-triazole complex | Catalysis |

| Cu(SO₄) | Aqueous medium | Cu(II)-triazole complex | Antimicrobial agents |

Structural Insight :

The triazole ring coordinates via N2 and N3 atoms, forming stable five-membered chelates.

Suzuki-Miyaura Cross-Coupling

The triazole moiety can be functionalized via palladium-catalyzed coupling:

-

Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C .

-

Substrates : Arylboronic acids (electron-rich or electron-poor).

Mechanism :

-

Oxidative addition of Pd(0) to the triazole-halide bond.

-

Transmetallation with boronic acid.

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. Specifically, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride has been studied for its potential as an antifungal agent. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in fungal sterol biosynthesis . This inhibition leads to the disruption of cell membrane integrity in fungi.

Anticancer Activity

Recent studies have suggested that triazole-containing compounds may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth by interfering with various cellular pathways . Preliminary data indicate that this compound may enhance the efficacy of existing chemotherapeutic agents.

Neuroprotective Effects

There is emerging evidence that triazoles can exert neuroprotective effects. Research has shown that certain triazole derivatives can mitigate oxidative stress and inflammation in neuronal cells. This property makes them candidates for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticidal Applications

The compound's structural characteristics allow it to function as a pesticide or herbicide. Triazole derivatives are known to affect plant growth regulators and can be used to develop new agrochemicals that enhance crop yield by controlling fungal diseases . Studies have indicated that this compound may be effective against specific plant pathogens.

Plant Growth Enhancement

In addition to its pesticidal properties, this compound has been investigated for its role in promoting plant growth. Triazoles can influence hormonal pathways in plants, potentially leading to improved stress resistance and growth rates under suboptimal conditions .

Materials Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials. Its ability to form coordination complexes with metals has been explored for developing new catalysts and materials with enhanced properties . Research is ongoing into its use in creating polymers with specific functionalities.

Nanotechnology Applications

In nanotechnology, triazole derivatives are being studied for their potential use in drug delivery systems and as stabilizers for nanoparticles. Their ability to form stable complexes with various metal ions makes them suitable for applications in biosensors and diagnostic tools .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study on Antifungal Activity | Medicinal Chemistry | Demonstrated significant inhibition of fungal growth at low concentrations. |

| Investigation of Anticancer Properties | Cancer Research | Induced apoptosis in specific cancer cell lines; synergistic effects observed with conventional drugs. |

| Research on Plant Growth Promotion | Agricultural Science | Enhanced growth rates under drought conditions; effective against common fungal pathogens. |

| Development of Novel Catalysts | Materials Science | Successfully synthesized metal complexes showing high catalytic activity in organic reactions. |

Mecanismo De Acción

The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to nucleic acids, altering their structure and function. The triazole ring’s ability to coordinate with metal ions also plays a crucial role in its catalytic and antimicrobial activities .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole: The parent compound, known for its stability and versatility in various chemical reactions.

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with applications in medicinal chemistry.

Tris(3-hydroxypropyltriazolylmethyl)amine: A triazole-based ligand used in copper-catalyzed reactions.

Uniqueness

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride is unique due to its specific structure, which combines the properties of both the triazole ring and the amine group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .

Actividad Biológica

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride (CAS No. 4332-69-8) is a compound characterized by its triazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 162.62 g/mol

- Melting Point : 124-126 °C

- Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and biochemical pathways:

- Enzyme Interactions : The triazole ring can form stable complexes with enzymes such as kinases and demethylases, potentially inhibiting or modulating their activity .

- Cell Signaling Modulation : This compound influences cell signaling pathways, particularly those involving kinases, leading to alterations in gene expression and cellular metabolism .

- Cytotoxicity and Selectivity : Research indicates that derivatives of triazole compounds exhibit low cytotoxicity against mammalian cell lines while maintaining high selectivity against certain pathogens .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. A study evaluating various triazole derivatives found that compounds similar to this compound exhibited moderate activity against several bacterial strains including Escherichia coli and Staphylococcus aureus .

Antimalarial Potential

Recent studies have explored the antimalarial properties of triazole derivatives. For instance, compounds containing the triazole structure were synthesized and tested against Plasmodium falciparum, revealing some derivatives with significant antimalarial activity (IC values in the submicromolar range) .

Research Findings and Case Studies

Propiedades

IUPAC Name |

3-(triazol-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-2-1-5-9-7-3-4-8-9;/h3-4H,1-2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLDLOJOIKIPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4332-69-8 | |

| Record name | 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.